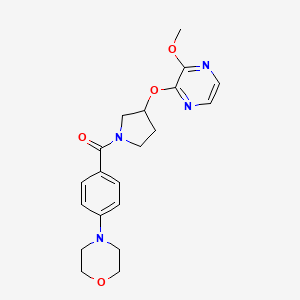

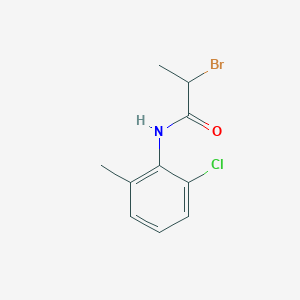

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

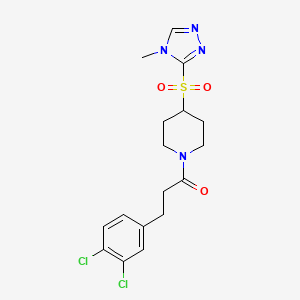

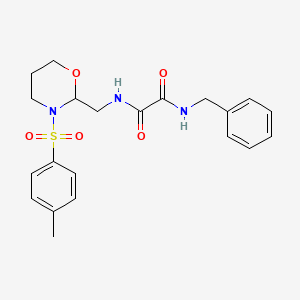

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 343.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 58.7±3.0 kJ/mol, and it has a flash point of 161.6±23.2 °C . The compound’s index of refraction is 1.599, and it has a molar refractivity of 57.7±0.3 cm^3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications

Organic Synthesis

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide: is a valuable intermediate in organic synthesis. It’s used to synthesize various acetophenone derivatives through α-bromination reactions . These derivatives are crucial for creating complex molecules used in pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of new drugs. Its bromine and amide functional groups make it a versatile precursor for constructing pharmacophores, which are parts of a molecular structure responsible for a drug’s biological activity .

Chemical Education

This compound has been utilized in experimental teaching to engage undergraduates in chemical innovation experiments. It provides a hands-on experience in synthesizing bromoacetophenone derivatives, reinforcing students’ understanding of organic chemistry principles .

Pesticide Development

The brominated aromatic structure of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is similar to many pesticide molecules. Researchers can modify this compound to develop new pesticides with potential applications in agriculture .

Material Science

In material science, researchers explore the use of this compound in creating new polymers or modifying existing ones. Its reactive groups can initiate polymerization or be incorporated into polymer chains to alter their properties .

Analytical Chemistry

As an analytical standard, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can be used to calibrate instruments or develop new analytical methods. It’s particularly useful in chromatography and mass spectrometry for identifying and quantifying similar compounds .

Photographic Industry

Compounds like 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can be used in the synthesis of dyes and other chemicals that are essential in the photographic industry. They can improve the quality and stability of photographic prints .

Environmental Science

In environmental science, this compound’s derivatives could be studied for their degradation products and environmental impact. Understanding its breakdown can help in assessing the ecological risks associated with its use .

properties

IUPAC Name |

2-bromo-N-(2-chloro-6-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIUTHVCKHKVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)

![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)

![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)